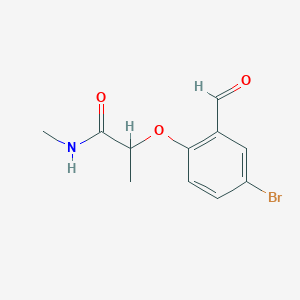

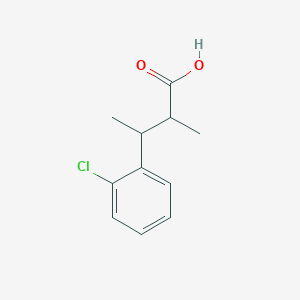

![molecular formula C15H13N3OS B2552113 N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide CAS No. 1206990-63-7](/img/structure/B2552113.png)

N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of key precursors with various chemical reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a cyanoacetamide derivative that served as a precursor for synthesizing a range of heterocyclic derivatives . These synthetic pathways often involve regioselective attacks and cyclization, leading to a diversity of products. The synthetic procedures are generally straightforward, involving one-pot reactions under mild conditions, which is advantageous for further transformations and biological studies .

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide" can be investigated using various spectroscopic techniques and computational methods. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . These methods provide detailed information about the geometrical parameters, vibrational frequencies, and electronic properties of the molecule, which are essential for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of related compounds involves interactions with different reagents to form various heterocyclic derivatives. For instance, a cyanoacetamide derivative reacted with phenyl isothiocyanate to yield a thiole derivative, which further reacted with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents and elemental sulfur led to the formation of polysubstituted thiophene derivatives . These reactions highlight the versatility of the cyanoacetamide moiety in heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different functional groups, such as pyrazole, thiophene, and acetamide, can affect the compound's solubility, stability, and reactivity. For example, the molecular electrostatic potential and hyperpolarizability of 2-phenyl-N-(pyrazin-2-yl)acetamide were calculated to assess its charge distribution and potential role in nonlinear optics . These properties are crucial for the compound's application in various fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Novel Coordination Complexes and Antioxidant Activity

A study focused on the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic methods and single crystal X-ray crystallography. The research revealed significant antioxidant activity of the ligands and their complexes, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Computational and Pharmacological Potential

Another study explored the computational and pharmacological potential of novel heterocyclic derivatives, including pyrazole compounds. This research involved docking against various targets and assessing the compounds for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. The findings suggest that these compounds hold promise for therapeutic applications in managing pain, inflammation, and oxidative stress (Faheem, 2018).

Synthesis and Antimicrobial Activities

Research on novel thiazole derivatives incorporated with pyrazole moiety has demonstrated significant antimicrobial activities. These compounds were synthesized and characterized by various analytical techniques, showing promising anti-bacterial and anti-fungal activities. Such derivatives could serve as potential antimicrobial agents (Saravanan et al., 2010).

Anti-inflammatory Activity

A study on the synthesis of novel derivatives involving N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity. This research highlights the potential of such compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Optoelectronic Properties

Investigations into the optoelectronic properties of thiazole-based polythiophenes, incorporating similar acetamide structures, have shown promising results for applications in electronic devices. The study provides insights into the material's optical band gaps and switching times, indicating potential for use in optoelectronic applications (Camurlu & Guven, 2015).

Wirkmechanismus

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

N-[3-(1H-pyrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-15(10-13-5-2-8-20-13)17-12-4-1-3-11(9-12)14-6-7-16-18-14/h1-9H,10H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLOBMOTMYXXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)

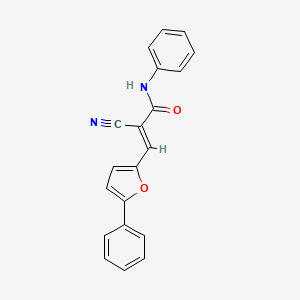

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)

![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)

![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)